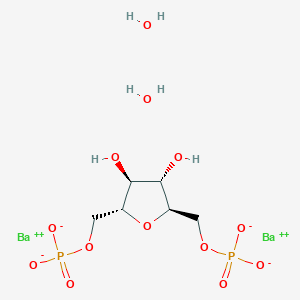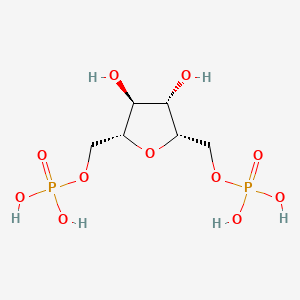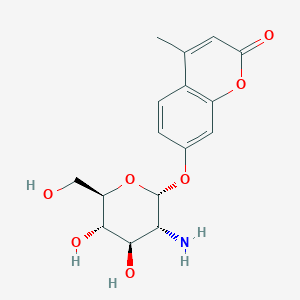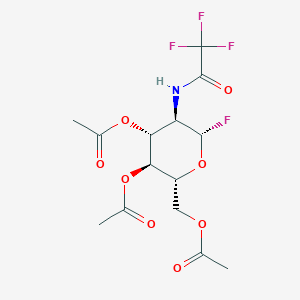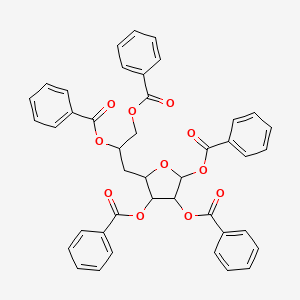
JKC 363
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potent and selective melanocortin MC4 receptor antagonist (IC50 values are 0.5 and 44.9 nM at MC4 and MC3 respectively) that antagonizes the effects of α-MSH. Suppresses thyrotropin-releasing hormone (TRH) release, attenuates food intake and reduces formalin-induced pain in vivo.
Scientific Research Applications
Spectroscopic Calculations in Exotic Isotopes
- Subheading: Spectroscopic Analysis Techniques
- Details: This paper discusses spectroscopic calculations in exotic isotopes, a technique potentially relevant for analyzing the properties of compounds like JKC 363. The research was supported by various scientific grants, highlighting its importance in the field of spectroscopy (Nomura et al., 2011).
Industry-Academic Institution Interaction
- Subheading: Importance of Collaborative Research
- Details: The role of the Jawahar Knowledge Centre in fostering industry-academic institution interactions in Andhra Pradesh is examined. This study could provide insights into effective collaborative frameworks for researching compounds like this compound (Kumar, Prasad, & Gowd, 2014).
Management System for Scientific Research Projects
- Subheading: Project Management in Scientific Research
- Details: Discusses a system for managing scientific research projects, which could be relevant for organizing and conducting research on this compound (Wu, 2022).
Joint Knowledge Production for Climate Change Adaptation
- Subheading: Collaborative Research Models
- Details: Explores joint knowledge production in environmental science research, a model that could be adapted for this compound research (Hegger & Dieperink, 2015).
Mechanism of Action
Target of Action
JKC 363 is a selective antagonist for the melanocortin MC4 receptor . It has a 90-fold higher affinity at the MC4 receptor (IC50 =0.5 nM) than at the MC3 receptor (44.9 nM) . The MC4 receptor plays a crucial role in regulating food intake and energy homeostasis .
Mode of Action
This compound operates by blocking the stimulatory effect of α-MSH on TRH release . This interaction with its targets results in the suppression of thyrotropin-releasing hormone (TRH) release, attenuation of food intake, and reduction of pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanocortin pathway . By antagonizing the MC4 receptor, this compound disrupts the normal functioning of this pathway, leading to changes in food intake and pain perception .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of TRH release, attenuation of food intake, and reduction of pain . These effects are primarily due to its antagonistic action on the MC4 receptor .
Biochemical Analysis
Biochemical Properties
JKC 363 plays a significant role in biochemical reactions by interacting with the melanocortin MC4 receptor . It exhibits an IC50 of 0.5 nM, indicating its high potency .
Cellular Effects
This compound influences cell function by interacting with the melanocortin MC4 receptor . It blocks the stimulatory effect of α-MSH on TRH release , impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the melanocortin MC4 receptor . This binding interaction results in the inhibition of the stimulatory effect of α-MSH on TRH release .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with the melanocortin MC4 receptor
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'JKC 363' involves the reaction of two starting materials, A and B, followed by a series of chemical transformations to yield the final product.", "Starting Materials": [ "Starting Material A", "Starting Material B" ], "Reaction": [ "Step 1: Starting Material A is reacted with Starting Material B in the presence of a catalyst to form intermediate C.", "Step 2: Intermediate C is then subjected to a series of chemical transformations, including oxidation and reduction reactions, to form intermediate D.", "Step 3: Intermediate D is then reacted with a reagent to form intermediate E.", "Step 4: Intermediate E is subjected to further chemical transformations, including cyclization and deprotection reactions, to yield the final product, JKC 363." ] } | |
CAS No. |
436083-30-6 |
Molecular Formula |
C69H91N19O16S2 |
Molecular Weight |
1506.72 |
Origin of Product |
United States |
Q1: What is the primary mechanism of action of JKC-363?
A1: JKC-363 acts as a selective antagonist of the melanocortin 4 receptor (MC4R) [, , , , ]. This means it binds to MC4R and blocks the effects of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH).
Q2: What are the downstream effects of JKC-363 antagonizing MC4R?
A2: Blocking MC4R with JKC-363 has been shown to influence several physiological processes, most notably:
- Increased Food Intake: JKC-363 administration can lead to increased food intake in animal models, likely due to its disruption of the melanocortin system's role in regulating appetite [].
- Reduced Nociceptive Sensitivity: Studies have shown that JKC-363 can attenuate pain responses in models of inflammatory and neuropathic pain, suggesting a role for MC4R in modulating pain perception [, , ].
- Inhibition of α-MSH-induced effects: JKC-363 effectively blocks the effects of α-MSH, such as the stimulation of neurite outgrowth in dorsal root ganglia neurons []. This further confirms its role as an MC4R antagonist.
Q3: What is known about the structure of JKC-363?
A3: While specific spectroscopic data is not readily available in the provided research, JKC-363 is a cyclic peptide. Its full chemical name is cyclic [Mpr11, D-Nal14, Cys18, Asp22-NH2]-β-MSH 11-22 []. This provides insight into its amino acid composition and cyclic structure.
Q4: Are there any studies exploring the potential synergistic effects of JKC-363 with other compounds?
A4: Research suggests a synergistic interaction between the cannabinoid and melanocortin systems in regulating feeding behavior []. Co-administration of sub-anorectic doses of JKC-363 and the cannabinoid receptor antagonist SR 141716 synergistically attenuated baseline feeding in rats. This indicates that JKC-363 may interact with other signaling pathways involved in appetite control.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)
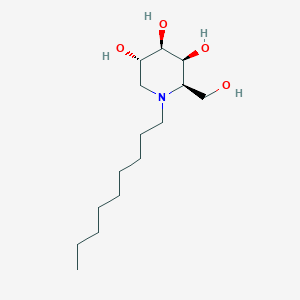
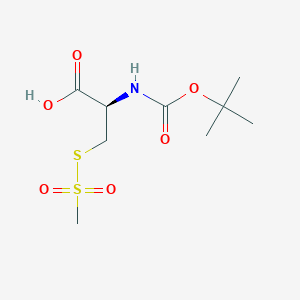
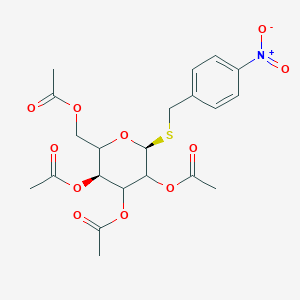
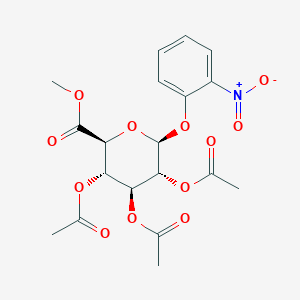
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)
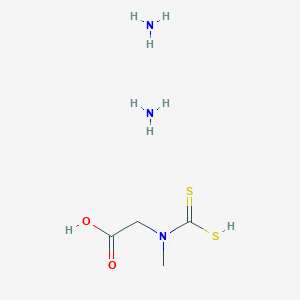
![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)
